Kinase Inhibition Potency: 6-Amino-2-anilinopyrimidin-4(3H)-one Demonstrates Nanomolar Activity Against TSSK2
6-Amino-2-anilinopyrimidin-4(3H)-one exhibits potent inhibition of Testis-Specific Serine Kinase 2 (TSSK2) with an IC₅₀ of 58 ± 2 nM [1]. In contrast, closely related 2-anilinopyrimidine analogs lacking the 6-amino group or possessing alternative 4-substituents show significantly weaker inhibition, with IC₅₀ values ranging from 690 nM to 3800 nM under identical assay conditions [1]. This ~12-fold to 66-fold improvement in potency is directly attributable to the specific 6-amino-2-anilinopyrimidin-4(3H)-one architecture.
| Evidence Dimension | TSSK2 inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 58 ± 2 nM |
| Comparator Or Baseline | 2-anilinopyrimidine analog (compound 34): IC₅₀ = 690 ± 140 nM; analog (compound 36): IC₅₀ = 3800 ± 100 nM |
| Quantified Difference | Target compound is 12-fold more potent than compound 34 and 66-fold more potent than compound 36 |
| Conditions | In vitro kinase assay, mean ± SEM of at least 3 independent experiments |
Why This Matters
This quantitative advantage directly translates to lower compound usage in screening cascades and higher confidence in hit validation for male contraceptive or oncology programs targeting TSSK2.
- [1] PMC Table 4. Structure-activity relationships for pyrimidine core replacements and 4-substituted, 2-anilino-pyrimidine inhibition of TSSK2. Compound 35: 6-amino-2-anilinopyrimidin-4(3H)-one. View Source
